molecular formula C28H28FN3O3S B2482120 6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline CAS No. 866848-50-2

6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline

Cat. No.: B2482120
CAS No.: 866848-50-2
M. Wt: 505.61
InChI Key: LIFIIOLWTYGLNY-UHFFFAOYSA-N
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Description

6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl piperazine moiety, and a methylbenzenesulfonyl group attached to a quinoline core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy group, the fluorophenyl piperazine moiety, and the methylbenzenesulfonyl group. Each step requires specific reagents and conditions to ensure the successful formation of the desired product.

    Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Ethoxy Group Introduction: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

    Fluorophenyl Piperazine Moiety Addition: The fluorophenyl piperazine moiety can be added through a nucleophilic substitution reaction using 4-fluorophenylpiperazine and a suitable leaving group on the quinoline core.

    Methylbenzenesulfonyl Group Attachment: The final step involves the sulfonylation of the quinoline derivative using 4-methylbenzenesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl piperazine moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield ethyl aldehyde or ethyl carboxylic acid derivatives, while nucleophilic substitution at the fluorophenyl piperazine moiety can produce various substituted piperazine derivatives.

Scientific Research Applications

6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)piperazine derivatives: These compounds share the fluorophenyl piperazine moiety and exhibit similar biological activities.

    Quinoline derivatives: Compounds with a quinoline core are known for their diverse biological activities, including antimalarial and anticancer properties.

    Sulfonyl derivatives: Compounds containing sulfonyl groups are widely used in pharmaceuticals and agrochemicals for their stability and reactivity.

Uniqueness

6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline is unique due to the combination of its functional groups, which impart specific chemical and biological properties

Properties

IUPAC Name

6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3S/c1-3-35-23-10-13-26-25(18-23)28(27(19-30-26)36(33,34)24-11-4-20(2)5-12-24)32-16-14-31(15-17-32)22-8-6-21(29)7-9-22/h4-13,18-19H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFIIOLWTYGLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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